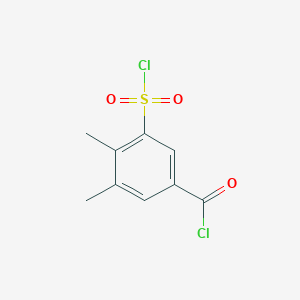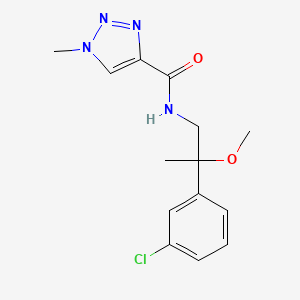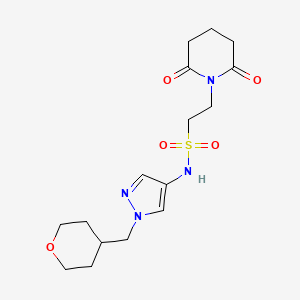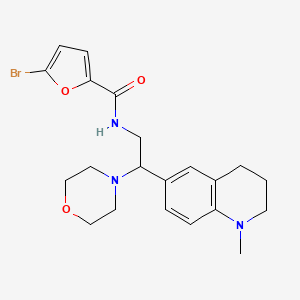
N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H30N4O4 and its molecular weight is 414.506. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has shown that derivatives of pyrimidinone and oxazinone, which share structural similarities with N-(2,3-dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide, possess significant antimicrobial properties. These compounds are synthesized using citrazinic acid as a starting material, leading to the development of antimicrobial agents. The antimicrobial activity of these compounds is found to be comparable to streptomycin and fusidic acid, which are used as reference drugs, highlighting their potential in combating bacterial and fungal infections (A. Hossan et al., 2012).
Anti-inflammatory and Analgesic Applications
Another study focuses on synthesizing novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties. These compounds have been evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors, demonstrating high inhibitory activity and selectivity for COX-2. This suggests their potential use as anti-inflammatory agents with analgesic properties, offering a new avenue for the development of drugs in this category (A. Abu‐Hashem et al., 2020).
Antitumor Activity
The compound 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has been synthesized and identified as a potent inhibitor of mammalian dihydrofolate reductase, with significant activity against the Walker 256 carcinosarcoma in rats. This highlights its potential as an antitumor agent, offering insights into its therapeutic applications in cancer treatment (E. Grivsky et al., 1980).
Synthesis of N-alkylacetamides and Carbamates
Research into the synthesis of N-alkylacetamides and carbamates using p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts demonstrates the versatility of these reagents in producing compounds with potential pharmaceutical applications. The study outlines a method for transforming these compounds into N-alkylacetamides and protected amines, suggesting a broader application in the synthesis of natural and pharmaceutical products (Takeo Sakai et al., 2022).
Anticancer Agents Development
Another line of research involves the synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to discover new anticancer agents. Through attaching different aryloxy groups to the pyrimidine ring, one compound demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, showcasing its potential as a lead compound in anticancer drug development (M. M. Al-Sanea et al., 2020).
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-15-8-10-26(11-9-15)22-24-16(2)12-20(25-22)30-14-19(27)23-13-17-6-5-7-18(28-3)21(17)29-4/h5-7,12,15H,8-11,13-14H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQPDVYOFCWQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=C(C(=CC=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N'-(3,4,5-trimethoxybenzylidene)thiophene-2-carbohydrazide](/img/structure/B2714175.png)
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2714178.png)
![4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2714180.png)








![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2714194.png)
![Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2714196.png)
